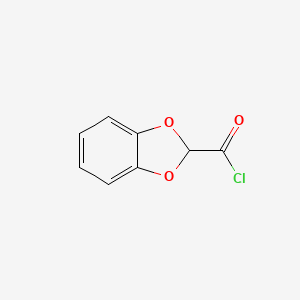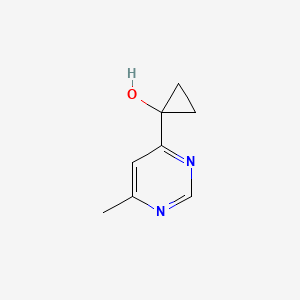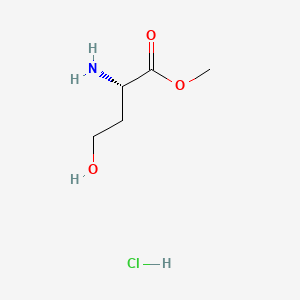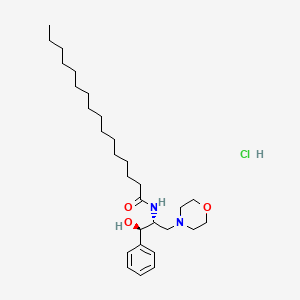
DL-Ppmp
Vue d'ensemble
Description
DL-Ppmp, also known as 1R,2R-(+)-1-phenyl-2-palmitoylamino-3-N-morpholine-1-propanol, is a bioactive sphingolipid . It plays a vital role in the regulation of ceramide metabolism .
Synthesis Analysis
DL-Ppmp influences cytokinesis failure and glycosylation by inhibiting glucosyl ceramide synthase (GCS) .Molecular Structure Analysis
The molecular weight of DL-Ppmp is 511.19 . It is a glucosylceramide synthase inhibitor .Chemical Reactions Analysis
DL-Ppmp influences cytokinesis failure and glycosylation by inhibiting glucosyl ceramide synthase (GCS). It also stops the acylation reaction by inhibiting the activity of 1-O-acylceramide synthase (1-O-ACS) .Physical And Chemical Properties Analysis
The physical and chemical properties of DL-Ppmp are largely determined by its role as a bioactive sphingolipid .Applications De Recherche Scientifique
Dynamic Light Scattering in Biomedical Sciences :
- Abstract : Discusses Dynamic Light Scattering (DLS) as a tool for studying macromolecules in solution, including proteins, nucleic acids, and their interactions with small molecules.
- Authors : J. Stetefeld, S. McKenna, Trushar R. Patel (2016).
- Journal : Biophysical Reviews.
- Details : Link.
Deep Learning in Water Resources :
- Abstract : Reviews the impact of deep learning (DL) in water resources, addressing challenges like interdisciplinarity and data discoverability.
- Author : Chaopeng Shen (2017).
- Journal : Water Resources Research.
- Details : Link.
Education, Outreach, and Inclusive Engagement in Participatory Science :
- Abstract : Discusses public participation in scientific research (PPSR), highlighting the importance of education outreach and participatory engagement.
- Authors : Benjamin K. Haywood, J. Besley (2014).
- Journal : Public Understanding of Science.
- Details : Link.
Proton-Transfer-Reaction Mass Spectrometry (PTR–MS) :
- Abstract : Describes a system for on-line measurements of trace components in the air, with applications in medical and environmental research.
- Authors : W. Lindinger, A. Jordan (1998).
- Journal : Chemical Society Reviews.
- Details : Link.
Dynamic Light Scattering in Food Systems :
- Abstract : Reviews the application of Dynamic Light Scattering (DLS) in food science.
- Authors : D. Dalgleish, F. Hallett (1995).
- Journal : Food Research International.
- Details : Link.
Deep Learning in Machine Health Monitoring :
- Abstract : Reviews deep learning (DL) applications in machine health monitoring.
- Authors : Rui Zhao, Ruqiang Yan, Zhenghua Chen, K. Mao, Peng Wang, R. Gao (2019).
- Journal : Mechanical Systems and Signal Processing.
- Details : Link.
Magnetic Nanoparticle Characterization Using Dynamic Light Scattering :
- Abstract : Reviews the use of Dynamic Light Scattering (DLS) for studying magnetic nanoparticles.
- Authors : JitKang Lim, S. Yeap, H. Che, S. Low (2013).
- Journal : Nanoscale Research Letters.
- Details : Link.
Orientations Futures
Propriétés
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVAUBQYJOFWFY-ZHESDOBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Ppmp | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/no-structure.png)
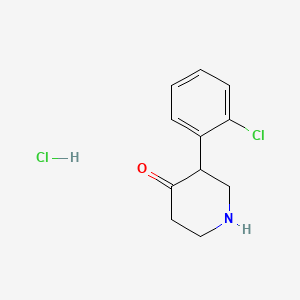
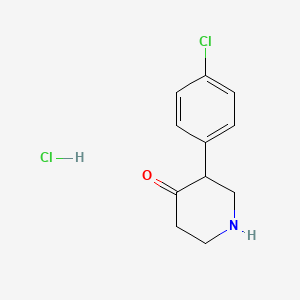
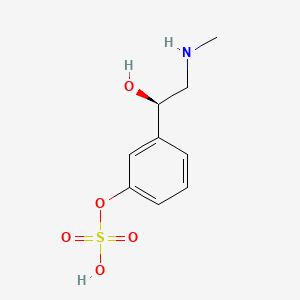
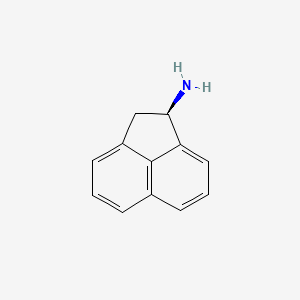
![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)
